Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate is a chemical compound with unique properties and applications. It is often used in various scientific research fields due to its distinctive characteristics and reactivity.
Preparation Methods
The synthesis of Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate involves specific routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction yields the desired product with high purity and efficiency. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It plays a role in biochemical studies, especially in the synthesis of peptides and proteins.
Medicine: The compound is utilized in drug development and pharmaceutical research to create new therapeutic agents.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that promote the formation of peptide bonds . This process is crucial for the efficient synthesis of peptides and proteins.
Comparison with Similar Compounds
Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate can be compared with other similar compounds, such as:
Phosgene: Used in the synthesis of various organic compounds.
Imidazole: A building block in organic synthesis.
Carbonyldiimidazole: Similar in structure and used for similar applications.
These compounds share some similarities in their chemical properties and applications, but this compound stands out due to its unique reactivity and efficiency in specific reactions.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production.
Properties
IUPAC Name |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6PS2.2K.2H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;2*1H2/q;2*+1;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKCKLNGVYHFAX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17K2O8PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.